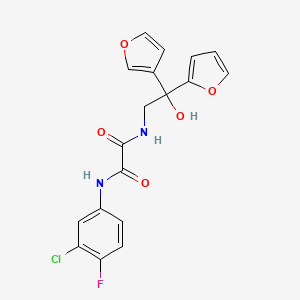
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H14ClFN2O5 and its molecular weight is 392.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that exhibits significant biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H14ClFN2O4
- Molecular Weight : 408.83 g/mol
- Functional Groups : Contains a chloro-substituted phenyl ring, fluorine atom, and furan moieties, contributing to its diverse biological interactions.
The biological activity of this oxalamide derivative is attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, which may lead to therapeutic effects such as:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Enzyme Interaction Studies
Research indicates that this compound can effectively bind to various enzymes, influencing their activity. For instance:
| Enzyme Target | Effect | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition of activity | |
| Protein Kinase | Modulation of signaling |
These interactions suggest a potential for developing this compound as a therapeutic agent in inflammatory diseases and cancer treatment.
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties. Studies have indicated that compounds similar to this compound exhibit significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 64 µg/mL | |
| Staphylococcus aureus | 32 µg/mL |
This antibacterial efficacy highlights the potential of this compound in treating bacterial infections.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent (IC50 = 10 µM) .
- Anticancer Activity : In vitro experiments on HeLa cells revealed that the compound induced apoptosis at concentrations above 5 µM, with a calculated IC50 of 0.15 ± 0.05 µg/mL . This indicates strong potential for further development in oncology.
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O5/c19-13-8-12(3-4-14(13)20)22-17(24)16(23)21-10-18(25,11-5-7-26-9-11)15-2-1-6-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYKMCDKWDQUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=COC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














